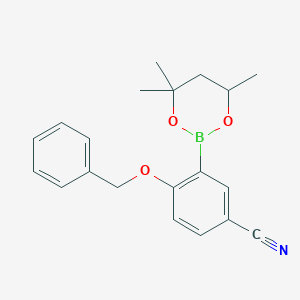
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, commonly referred to as 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, is a novel compound with potential applications in scientific research. It is a boron-containing heterocyclic compound that is synthesized from the reaction of 4-chlorophenol and 2-bromo-1,3-dioxane. This compound has been studied for its potential in various fields, such as biochemistry, physiology, and pharmacology.
作用機序
The mechanism of action of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not well-understood. However, it is believed that this compound binds to and stabilizes proteins, which can lead to changes in the activity of enzymes involved in signal transduction pathways. Additionally, this compound may interact with other molecules and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol have not been extensively studied. However, this compound has been shown to bind to and stabilize proteins, which can lead to changes in the activity of enzymes involved in signal transduction pathways. Additionally, this compound has been shown to interact with other molecules and affect their activity.
実験室実験の利点と制限
The major advantage of using 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water and its limited availability.
将来の方向性
The potential future directions for 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol include further investigation into its biochemical and physiological effects, as well as its potential applications in various fields, such as biochemistry, physiology, and pharmacology. Additionally, further research into the mechanism of action of this compound could lead to the development of novel therapeutic agents. Additionally, this compound could be used to develop novel compounds with improved solubility in water and increased availability. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production.
合成法
The synthesis of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is accomplished by a two-step reaction. In the first step, 4-chlorophenol is reacted with 2-bromo-1,3-dioxane in the presence of a base. The second step involves the reaction of the resulting intermediate with trimethyl borate. This two-step reaction yields 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in high yields.
科学的研究の応用
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential applications in various fields, such as biochemistry, physiology, and pharmacology. It has been used as a reagent in the synthesis of various heterocyclic compounds, and it has been investigated for its potential as an inhibitor of enzymes involved in signal transduction pathways. Additionally, this compound has been studied for its potential to bind to and stabilize proteins, making it a useful tool in biophysical studies.
特性
IUPAC Name |
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)13-9-12(5-6-14(13)18)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPYPZNLBTDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxan-2-YL)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)












